Ethyl 3-(bromomethyl)phenoxyacetate
Overview
Description
Synthesis Analysis
The synthetic routes for 3-(bromoacetyl)coumarin derivatives , including Ethyl 3-(bromomethyl)phenoxyacetate , have been actively explored. These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds. Recent advancements in their synthesis have led to the development of various bioactive heterocyclic scaffolds, such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and fused heterocyclic systems .
Scientific Research Applications
Kinetics and Reaction Studies
- Reactivity Analysis : Ethyl bromoacetate's reaction with substituted phenoxyacetate ions follows second-order kinetics, influenced by the electronic nature of substituents, indicating a relationship with electron-donating and electron-withdrawing groups (Raghavan & Kalavathy, 1985).
Synthesis and Preparation
- Intermediate in Synthesis : Ethyl 3-(bromomethyl)phenoxyacetate derivatives serve as key intermediates in the synthesis of various compounds, including those for resin anchorage of amino acids, showcasing its utility in organic synthesis (Rene & Badet, 1994).
- Role in Heterocycle Formation : It acts as a precursor or intermediate in forming complex organic structures like coumarins and benzofuranacetates, demonstrating its versatility in heterocyclic chemistry (Kimura et al., 1982).
Enzymatic Reactions
- Enzymatic Hydrolysis : Ethyl esters derived from ethyl 3-(bromomethyl)phenoxyacetate undergo enzymatic hydrolysis, an important step in producing potential antiasthma drugs, highlighting its role in medicinal chemistry (Bevilaqua et al., 2005).
Pharmaceutical Applications
- Antimicrobial Properties : Derivatives of ethyl 3-(bromomethyl)phenoxyacetate exhibit antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Salahuddin et al., 2017).
Material Science
- Synthesis of Functional Materials : It's used in the synthesis of various functional materials like α-Tocopherol, showcasing its application in material science and organic chemistry (Sakamoto et al., 1992).
Chemical Synthesis
Catalysis and Reaction Mechanisms : The compound plays a significant role in various catalytic processes and reaction mechanisms, illustrating its importance in synthetic chemistry (Huang Suo-yi, 2010).
Nucleophilic Reactions : It undergoes various nucleophilic reactions, forming diverse chemical structures, highlighting its reactivity and utility in complex chemical synthesis (Maadadi et al., 2016).
properties
IUPAC Name |
ethyl 2-[3-(bromomethyl)phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQCYQBPCJMPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466624 | |
Record name | ethyl 3-(bromomethyl)phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74232-79-4 | |
Record name | ethyl 3-(bromomethyl)phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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